molecular formula C12H18N4O B11749517 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B11749517
M. Wt: 234.30 g/mol
InChI Key: XZNZJLISMARZCN-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a piperidin-2-one core, which is a six-membered ring containing nitrogen, and is substituted with an amino group, a cyclopropyl group, and a pyrazolyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropyl ketone with an amino-pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization steps .

Chemical Reactions Analysis

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Scientific Research Applications

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3

InChI Key

XZNZJLISMARZCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N

Origin of Product

United States

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